5-Bromo-2-ethoxy-4-formylphenyl acetate
Description
Contextualization within Brominated Aromatic Chemistry
Brominated aromatic compounds are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of chemical transformations. The presence of a bromine atom on an aromatic ring provides a handle for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the carbon-bromine bond allows for its conversion into other functional groups, further expanding the synthetic utility of brominated aromatics.
Significance as a Versatile Synthetic Intermediate and Building Block
The true value of 5-Bromo-2-ethoxy-4-formylphenyl acetate (B1210297) lies in its potential as a versatile synthetic intermediate. Each of its functional groups—the bromo, ethoxy, formyl, and acetate moieties—offers a distinct chemical reactivity that can be selectively targeted in multi-step syntheses. This multifunctionality allows it to serve as a sophisticated building block for the assembly of more complex molecules.
For instance, the formyl group can undergo a variety of reactions, including reductive amination to form amines, oxidation to carboxylic acids, and participation in various condensation reactions to form new carbon-carbon bonds. The acetate group can be hydrolyzed to a phenol (B47542), which can then be further functionalized. The ethoxy group, being relatively stable, directs the regioselectivity of further electrophilic aromatic substitutions. This combination of reactive sites in a single molecule makes it a highly valuable tool for synthetic chemists.
The utility of structurally similar compounds as intermediates in the synthesis of pharmaceuticals underscores the importance of this class of molecules. For example, related brominated and ethoxy-phenyl compounds are crucial intermediates in the synthesis of the antidiabetic drug Dapagliflozin and the dual endothelin receptor antagonist Macitentan. nih.govuredapharm.comshreemlifesciences.comchemicalbook.comresearchgate.netgoogle.comresearchgate.netnih.gov This highlights the role of such building blocks in the development of new therapeutic agents. uredapharm.comshreemlifesciences.com
Overview of Research Trajectories and Academic Relevance
Current research involving compounds like 5-Bromo-2-ethoxy-4-formylphenyl acetate is often focused on the development of efficient and selective synthetic routes to these and related structures. The academic relevance of this work lies in the exploration of new synthetic methodologies and the application of these intermediates in the total synthesis of natural products and pharmaceutically active compounds.
The strategic placement of multiple functional groups on the aromatic ring of this compound presents interesting challenges and opportunities for organic chemists. Research in this area contributes to the broader understanding of reaction mechanisms, selectivity, and the development of novel synthetic strategies. The demand for new and complex molecules in medicinal chemistry and materials science ensures that versatile building blocks like this compound will remain a focal point of academic and industrial research.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound and a closely related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, for comparative context.
| Property | This compound | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
| Molecular Formula | C11H11BrO4 scbt.comchemicalbook.com | C15H12BrClO2 nih.gov |
| Molecular Weight | 287.11 g/mol scbt.comchemicalbook.com | 339.61 g/mol nih.gov |
| IUPAC Name | (5-bromo-2-ethoxy-4-formylphenyl) acetate | (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone nih.gov |
| SMILES | CCOC1=CC(=C(C=C1C=O)Br)OC(=O)C | CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-ethoxy-4-formylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKVBIFOWJOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 5 Bromo 2 Ethoxy 4 Formylphenyl Acetate
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Bromo-2-ethoxy-4-formylphenyl acetate (B1210297), the analysis involves sequential disconnection of its functional groups.
Functional Group Interconversion (FGI) / Disconnection of the Acetate Ester: The final step is envisioned as an esterification. The acetate group can be disconnected to reveal a phenolic hydroxyl group, identifying 5-Bromo-2-ethoxy-4-hydroxybenzaldehyde as the immediate precursor. This transformation is a standard esterification reaction.
Disconnection of the Formyl Group (C-C bond): The formyl group can be introduced via a formylation reaction. Disconnecting this group points to 4-Bromo-3-ethoxyphenol as a key intermediate. This step requires a regioselective formylation, targeting the position para to the hydroxyl group.
Disconnection of the Bromo Group (C-Br bond): The bromine atom is typically introduced through electrophilic aromatic substitution. Its removal leads to 3-ethoxyphenol as a plausible and readily available starting material. The challenge lies in achieving the correct regiochemistry during the bromination step in the forward synthesis.
Disconnection of the Ethoxy Group (C-O bond): Finally, the ethoxy group can be traced back to a dihydroxybenzene derivative, such as resorcinol (B1680541) (1,3-dihydroxybenzene), via a Williamson ether synthesis.
Based on this analysis, a logical forward synthetic route would commence with 3-ethoxyphenol, followed by sequential formylation, bromination, and acetylation. The order of these steps is critical to control the regiochemical outcome, as the directing effects of the substituents dictate the position of subsequent additions. An alternative, and potentially more regioselective route, would start with a precursor where the substitution pattern is better controlled, such as 2-ethoxy-4-hydroxybenzaldehyde (B3057615).
Proposed Forward Synthetic Pathway:
Starting Material: 2-ethoxy-4-hydroxybenzaldehyde (a derivative of vanillin)
Step 1: Regioselective Bromination: Introduction of a bromine atom at the C5 position.
Step 2: Esterification: Acetylation of the phenolic hydroxyl group to yield the final product.
This pathway is advantageous as the directing effects of the hydroxyl, ethoxy, and formyl groups in the starting material synergistically favor substitution at the desired C5 position.
Classical Synthesis Approaches to Substituted Phenyl Acetates and Aromatic Aldehydes
The synthesis of the target molecule relies on well-established classical reactions for creating its constituent functional groups.
Aromatic Aldehyde Synthesis: Aromatic aldehydes are fundamental intermediates, and their synthesis has been extensively studied. nih.gov Classical methods often involve the formylation of an activated aromatic ring. Key reactions include:
Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to formylate aromatic compounds. organicmystery.comgoogle.com
Vilsmeier-Haack Reaction: This reaction employs a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, which then formylates electron-rich aromatic rings. wikipedia.org
Duff Reaction: This method uses hexamethylenetetramine to formylate phenols, typically yielding ortho-hydroxybenzaldehydes. wikipedia.org
Reimer-Tiemann Reaction: This reaction converts phenols to ortho-hydroxybenzaldehydes using chloroform (B151607) in a basic solution. wikipedia.org
Substituted Phenyl Acetate Synthesis: Phenyl acetates are commonly prepared by the esterification of phenols. plos.org The most direct methods involve the acylation of the phenolic hydroxyl group.
Reaction with Acetyl Chloride: Phenols react with acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding acetate ester. google.com
Reaction with Acetic Anhydride (B1165640): Acetic anhydride is a widely used and less corrosive alternative to acetyl chloride. The reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium acetate, pyridine). jetir.orggoogle.com
These classical methods provide a reliable foundation for the synthesis of 5-Bromo-2-ethoxy-4-formylphenyl acetate, with the choice of specific reagents and conditions depending on the substrate and desired yield.
Regioselective Bromination Strategies of Ethoxy-Substituted Aromatic Rings
The ethoxy group (-OEt) is an activating, ortho-, para-directing substituent due to the resonance-donating effect of the oxygen lone pair. rsc.org This means that in an ethoxy-substituted ring, electrophilic attack is favored at the positions ortho and para to the ethoxy group.
In the proposed intermediate, 2-ethoxy-4-hydroxybenzaldehyde , the directing effects are more complex:
The hydroxyl group (-OH) is a strongly activating ortho-, para-director.
The ethoxy group (-OEt) is also an activating ortho-, para-director.
The formyl group (-CHO) is a deactivating meta-director.
The positions on the ring are influenced as follows:
C3: Ortho to -OEt, meta to -OH, meta to -CHO.
C5: Para to -OEt, ortho to -OH, meta to -CHO.
C6: Ortho to -OH.
The powerful activating and directing effects of the hydroxyl and ethoxy groups overwhelmingly favor substitution at the C5 position, which is ortho to the hydroxyl group and para to the ethoxy group. The meta-directing effect of the formyl group also aligns with this position. Therefore, the bromination of 2-ethoxy-4-hydroxybenzaldehyde is expected to be highly regioselective for the desired 5-bromo isomer.
Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The choice of reagent and solvent can fine-tune the reactivity and selectivity. For instance, using NBS in solvents like acetonitrile (B52724) or employing zeolite catalysts can enhance para-selectivity in some systems. nih.gov
| Brominating Agent | Catalyst/Solvent | Typical Outcome for Activated Rings | Reference |
| Br₂ | Acetic Acid | High reactivity, may lead to over-bromination | rsc.org |
| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄ | Milder, selective bromination | nih.gov |
| N-Bromosuccinimide (NBS) | Silica Gel | Good for regioselective brominations | nih.gov |
| Tetraalkylammonium tribromides | Dichloromethane | High para-selectivity for phenols | nih.gov |
Formylation Reactions of Brominated Phenols and Ethers
While the proposed synthesis involves bromination after formylation, an alternative route could involve the formylation of a brominated precursor like 4-Bromo-3-ethoxyphenol. Formylation of phenols and their ethers is a key C-C bond-forming reaction. wikipedia.org
Several methods are available for the ortho-formylation of phenols, which is often regioselective. orgsyn.orgresearchgate.net One highly effective method involves the use of magnesium dichloride, triethylamine, and paraformaldehyde. orgsyn.orgorgsyn.org This procedure has been shown to exclusively provide ortho-formylation for a wide range of substituted phenols with good to excellent yields. orgsyn.orgresearchgate.net
| Formylation Method | Reagents | Key Features | Reference |
| Magnesium Chloride-Mediated | MgCl₂, Et₃N, Paraformaldehyde | High ortho-selectivity for phenols; mild conditions. | orgsyn.orgorgsyn.org |
| Duff Reaction | Hexamethylenetetramine, Acid | Ortho-formylation of phenols. | wikipedia.org |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Formylation of electron-rich aromatics. | commonorganicchemistry.comresearchgate.net |
| Lithiation-Formylation | Organolithium (e.g., n-BuLi), then DMF | Directed ortho-metalation followed by formylation. | commonorganicchemistry.com |
In the context of formylating a brominated ether, methods like the Rieche formylation or lithiation followed by quenching with dimethylformamide (DMF) could be employed. commonorganicchemistry.com The regioselectivity would depend on the directing effects of the bromo and ethoxy substituents.
Esterification Protocols for Phenyl Acetate Formation
The final step in the proposed synthesis is the conversion of the phenolic hydroxyl group in 5-Bromo-2-ethoxy-4-hydroxybenzaldehyde to an acetate ester. This is a standard esterification reaction. google.com
The most common and efficient methods involve acylation with acetic anhydride or acetyl chloride. google.com
Using Acetic Anhydride: This is often the preferred method due to the reagent's lower cost and volatility. The reaction can be performed under catalyst-free conditions at elevated temperatures or with the addition of a catalyst. jetir.org Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., pyridine, sodium acetate) are frequently used to accelerate the reaction. google.comgoogle.com
Using Acetyl Chloride: This reagent is more reactive than acetic anhydride and typically reacts at lower temperatures. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct. google.com
Transesterification is another potential method, where an existing ester reacts with the phenol (B47542), but this is less common for preparing simple acetates. rsc.org For substrates with multiple functional groups, mild conditions are preferable to avoid side reactions. Base-catalyzed acylation with acetic anhydride at moderate temperatures is generally a high-yielding and clean reaction for this type of transformation.
Catalytic and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr These principles can be applied to the synthesis of this compound to improve its environmental footprint and efficiency. royalsocietypublishing.orgjetir.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. In the esterification step, solid acid catalysts like metal-exchanged montmorillonite (B579905) clays (B1170129) can replace corrosive liquid acids like sulfuric acid. nih.gov These solid catalysts are often recyclable, reducing waste.
Alternative Solvents: Traditional organic syntheses often use volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. royalsocietypublishing.org For the bromination step, avoiding chlorinated solvents in favor of less hazardous options like acetonitrile or even performing the reaction in aqueous media could be explored. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic C-H activation for formylation or bromination are areas of active research and offer high atom economy compared to classical electrophilic substitutions that generate stoichiometric byproducts.
Energy Efficiency: Employing microwave or ultrasound irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. royalsocietypublishing.org
A greener approach to the synthesis could involve a catalytic bromination using HBr and an oxidant like H₂O₂ and a solvent-free esterification with acetic anhydride at an optimized temperature. jetir.org
Process Intensification and Scale-Up Considerations
Process intensification involves developing novel equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. numberanalytics.com When scaling up the synthesis of this compound from the laboratory to industrial production, several factors must be considered. pharmafeatures.com
Shift from Batch to Continuous Manufacturing: Traditional pharmaceutical synthesis relies on batch reactors. pharmasalmanac.com However, continuous flow chemistry offers significant advantages, including superior heat and mass transfer, improved safety (especially for highly exothermic reactions like bromination or formylation), better process control, and higher reproducibility. pharmasalmanac.comcetjournal.itcetjournal.it Each step of the synthesis could potentially be adapted to a continuous flow setup using microreactors or tubular reactors.
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) ensures consistent product quality and allows for immediate adjustments, reducing batch failures. pharmafeatures.com
Safety: Exothermic reactions like bromination pose a significant risk of thermal runaway in large batch reactors. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for much more efficient heat removal, making the process inherently safer. cetjournal.itcetjournal.it
By applying the principles of process intensification, the synthesis can be made more efficient, cost-effective, and safer, which is essential for viable large-scale production. pharmafeatures.compharmasalmanac.com
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Ethoxy 4 Formylphenyl Acetate
Electrophilic Aromatic Substitution Reactions on the Bromo-ethoxy-formylphenyl Core
The benzene (B151609) ring of 5-Bromo-2-ethoxy-4-formylphenyl acetate (B1210297) is substituted with four distinct groups, each influencing the outcome of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents determine the position of any incoming electrophile.
The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the formyl (-CHO) and acetate (-OAc) groups are deactivating and meta-directing because they withdraw electron density from the ring. The bromo group (-Br) is deactivating yet ortho, para-directing.
In this specific molecule, the positions ortho and para to the strongly activating ethoxy group are already occupied. Therefore, the directing effects of the other substituents become more prominent. The position ortho to the ethoxy group and meta to the formyl and bromo groups (C-3) and the position ortho to the bromo group and meta to the formyl group (C-6) are the most likely sites for electrophilic attack. The interplay of these activating and deactivating effects, along with steric hindrance, will ultimately determine the regioselectivity of the substitution. For instance, nitration or halogenation would be expected to yield a mixture of products with substitution at the C-3 and C-6 positions, with the exact ratio depending on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Additions and Condensation Reactions of the Formyl Group
The aldehyde (formyl) group is a key site for a variety of nucleophilic addition and condensation reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Knoevenagel Condensation and Related Alkene Formations
The formyl group readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a basic catalyst. This reaction is a powerful tool for the formation of carbon-carbon double bonds. For example, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield the corresponding α,β-unsaturated products. The general reaction involves the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new alkene.
| Active Methylene Compound | Catalyst | Expected Product |
| Malononitrile | Piperidine | 2-((5-bromo-2-ethoxy-4-acetoxy)benzylidene)malononitrile |
| Ethyl cyanoacetate | Pyridine (B92270) | Ethyl 2-cyano-3-(5-bromo-2-ethoxy-4-acetoxy)phenyl)acrylate |
| Diethyl malonate | Sodium ethoxide | Diethyl 2-((5-bromo-2-ethoxy-4-acetoxy)benzylidene)malonate |
Schiff Base Formation and Imine Chemistry
The formyl group of 5-Bromo-2-ethoxy-4-formylphenyl acetate can react with primary amines to form Schiff bases (imines). This condensation reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A study on the synthesis of a Schiff base from the closely related compound, 5-bromo-3-ethoxy-2-hydroxybenzaldehyde, demonstrates the feasibility of this transformation. nih.gov In that instance, the aldehyde was refluxed with 2-methoxyaniline in ethanol (B145695) to yield the corresponding imine. nih.gov A similar approach with this compound and various primary amines would be expected to produce a library of Schiff base derivatives.
| Primary Amine | Reaction Conditions | Expected Schiff Base Product |
| Aniline | Ethanol, reflux | N-((5-bromo-2-ethoxy-4-acetoxy)phenyl)methylene)aniline |
| Benzylamine | Methanol (B129727), acetic acid (cat.) | N-((5-bromo-2-ethoxy-4-acetoxy)phenyl)methylene)-1-phenylmethanamine |
| p-Toluidine | Toluene, Dean-Stark | N-((5-bromo-2-ethoxy-4-acetoxy)phenyl)methylene)-4-methylaniline |
Cyanohydrin and Acetal (B89532) Formation
The aldehyde functionality can undergo nucleophilic addition of cyanide to form a cyanohydrin. This reaction is typically carried out using a source of cyanide, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), often in the presence of a catalytic amount of base. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Furthermore, in the presence of an alcohol and an acid catalyst, the formyl group can be converted to an acetal. This reaction is reversible and is often used as a method for protecting the aldehyde group during other chemical transformations. The formation of the acetal involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by two equivalents of the alcohol.
Reductions and Oxidations of the Aldehyde Moiety
The oxidation state of the formyl group can be readily altered through reduction and oxidation reactions.
Reduction: The aldehyde can be selectively reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Oxidation: The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder oxidizing agents, like pyridinium (B92312) chlorochromate (PCC), can also be employed, though they are more commonly used for the oxidation of primary alcohols to aldehydes.
| Reaction Type | Reagent | Product |
| Reduction | Sodium borohydride (NaBH₄) | (5-Bromo-2-ethoxy-4-(hydroxymethyl)phenyl) acetate |
| Oxidation | Potassium permanganate (KMnO₄) | 4-Acetoxy-2-bromo-5-ethoxybenzoic acid |
Hydrolysis and Transesterification Reactions of the Acetate Group
The acetate ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis: The acetate group can be hydrolyzed to a phenol (B47542) under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The hydrolysis of a similar compound, 2-bromo-4,5-dimethylacetanilide, has been reported to proceed under basic conditions with sodium hydroxide.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetate group can undergo transesterification to form a different ester. For example, reaction with methanol in the presence of a catalytic amount of acid would yield the corresponding methyl ester and acetic acid.
Suzuki-Miyaura and Other Cross-Coupling Reactions at the Bromine Position
The bromine atom on the aromatic ring of this compound is a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for this purpose. nih.govresearchgate.net
For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an aryl or heteroaryl boronic acid (or a boronate ester) in the presence of a palladium catalyst and a base. The general scheme for such a reaction is presented below:
General Reaction Scheme for Suzuki-Miyaura Coupling:

In this reaction, 'R' can represent a wide variety of aryl, heteroaryl, vinyl, or alkyl groups.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific boronic acid used. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors such as palladium(II) acetate [Pd(OAc)₂] which are reduced in situ to the active Pd(0) species. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base, typically a carbonate (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄), is required to activate the boronic acid.
A hypothetical data table illustrating potential Suzuki-Miyaura couplings with this compound is shown below. It is important to note that these are representative examples based on general knowledge of Suzuki-Miyaura reactions and have not been experimentally verified for this specific substrate.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2-ethoxy-4-formyl-5-phenylphenyl acetate |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane | 2-ethoxy-4-formyl-5-(4-methoxyphenyl)phenyl acetate |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 2-ethoxy-4-formyl-5-(thiophen-2-yl)phenyl acetate |
Other cross-coupling reactions at the bromine position are also feasible. The Heck reaction could be used to introduce alkenyl groups, the Sonogashira reaction for the coupling of terminal alkynes, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Stille coupling for the introduction of organotin-derived fragments. The specific conditions for each of these reactions would need to be empirically determined.
Metal-Mediated Transformations and Organometallic Intermediates
Beyond palladium-catalyzed reactions, the bromine atom of this compound can participate in other metal-mediated transformations, often proceeding through the formation of organometallic intermediates.
One of the most common transformations is metal-halogen exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction would generate a highly reactive aryllithium intermediate. This intermediate could then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Formation and Reaction of an Aryllithium Intermediate:

Where 'E+' represents an electrophile.
The resulting aryllithium species can react with electrophiles such as carbon dioxide (to give a carboxylic acid), aldehydes or ketones (to give alcohols), or alkyl halides. However, the presence of the formyl group on the starting material complicates this approach, as the highly nucleophilic aryllithium intermediate could potentially react intramolecularly or with the aldehyde of another molecule. Protection of the aldehyde group, for instance as an acetal, would likely be necessary before performing the metal-halogen exchange.
Another important metal-mediated transformation is the formation of a Grignard reagent. By reacting this compound with magnesium metal, the corresponding arylmagnesium bromide could be formed. Grignard reagents are also potent nucleophiles, and similar to the aryllithium species, protection of the aldehyde would be required to avoid self-condensation or other side reactions.
The table below summarizes some potential transformations via organometallic intermediates, assuming prior protection of the formyl group.
| Reagent | Intermediate | Electrophile | Final Product (after deprotection) |
| n-BuLi | Aryllithium | CO₂ | 4-formyl-2-ethoxy-5-carboxyphenyl acetate |
| n-BuLi | Aryllithium | DMF | 4,5-diformyl-2-ethoxyphenyl acetate |
| Mg | Grignard Reagent | H₂O | 2-ethoxy-4-formylphenyl acetate (hydrodehalogenation) |
| Mg | Grignard Reagent | B(OMe)₃ | 2-ethoxy-4-formyl-5-(dihydroxyboranyl)phenyl acetate |
Investigation of Reaction Mechanisms and Kinetic Profiles
There is no specific information available in the scientific literature regarding the investigation of reaction mechanisms or kinetic profiles for reactions involving this compound. However, the mechanisms of the reactions discussed above are well-established for aryl bromides in general.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
A kinetic study of a Suzuki-Miyaura reaction with this specific substrate would likely involve monitoring the disappearance of the starting material and the appearance of the product over time, for example by using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Such studies could help in determining the reaction order with respect to the reactants and catalyst, and in elucidating the rate-determining step of the catalytic cycle. The electronic nature of the substituents on the aromatic ring (the electron-donating ethoxy group and the electron-withdrawing formyl and acetate groups) would influence the rate of the oxidative addition step.
For metal-halogen exchange reactions, the mechanism is generally considered to be a nucleophilic attack of the organolithium reagent on the bromine atom. Kinetic studies of these reactions are challenging due to their typically very fast rates at low temperatures.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Ethoxy 4 Formylphenyl Acetate and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR): Beyond Basic Identification
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 5-Bromo-2-ethoxy-4-formylphenyl acetate (B1210297) is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region is expected to show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which isolates the aromatic protons from each other, precluding spin-spin coupling between them. The proton ortho to the formyl group and meta to the bromo and ethoxy groups is likely to be the most deshielded due to the anisotropic effect of the carbonyl and the electron-withdrawing nature of the bromine. The other aromatic proton, positioned between the ethoxy and acetoxy groups, would appear at a slightly higher field.
The aliphatic region will be characterized by signals from the ethoxy and acetoxy groups. The ethoxy group should present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which will appear as a triplet. The acetoxy group will give rise to a sharp singlet for the methyl protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (ortho to -CHO) | 7.8 - 8.0 | Singlet (s) | N/A |
| Aromatic H (ortho to -OAc) | 7.1 - 7.3 | Singlet (s) | N/A |
| Ethoxy -CH2- | 4.0 - 4.2 | Quartet (q) | ~7.0 |
| Acetoxy -CH3 | 2.2 - 2.4 | Singlet (s) | N/A |
| Ethoxy -CH3 | 1.3 - 1.5 | Triplet (t) | ~7.0 |
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbons of the aldehyde and acetate groups are expected to resonate at the lowest field (most deshielded) due to the direct attachment of electronegative oxygen atoms. The aromatic region will display signals for the six benzene ring carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbon bearing the bromine atom will be shifted to a higher field than what might be expected, a phenomenon known as the "heavy atom effect." The carbons attached to the oxygen atoms of the ethoxy and acetoxy groups will be significantly deshielded. The aliphatic carbons of the ethoxy and acetoxy groups will appear at the highest field.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 195 |
| Acetoxy C=O | 168 - 172 |
| Aromatic C-O (ethoxy) | 155 - 160 |
| Aromatic C-O (acetoxy) | 148 - 152 |
| Aromatic C-CHO | 135 - 140 |
| Aromatic CH (ortho to -CHO) | 130 - 135 |
| Aromatic C-Br | 115 - 120 |
| Aromatic CH (ortho to -OAc) | 110 - 115 |
| Ethoxy -CH2- | 63 - 67 |
| Acetoxy -CH3 | 20 - 23 |
| Ethoxy -CH3 | 14 - 16 |
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment will primarily show a correlation between the methylene and methyl protons of the ethoxy group, confirming their three-bond (³J) coupling.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum will correlate each proton signal with its directly attached carbon. For example, the aromatic proton signals will correlate with their corresponding aromatic carbon signals, and the aliphatic proton signals will correlate with their respective aliphatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations include the aldehyde proton to the aromatic carbons two and three bonds away, and the acetoxy methyl protons to the acetoxy carbonyl carbon and the aromatic carbon to which the acetoxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons. For instance, NOE correlations might be observed between the ethoxy methylene protons and the adjacent aromatic proton, providing information about the preferred conformation of the ethoxy group.
Infrared Spectroscopy (IR): Vibrational Mode Analysis of Functional Groups
The IR spectrum of 5-Bromo-2-ethoxy-4-formylphenyl acetate will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features will be the strong carbonyl (C=O) stretching bands. The aldehyde carbonyl stretch is expected at a lower wavenumber than the ester carbonyl due to conjugation with the aromatic ring. The C-O stretching vibrations of the ester and ether linkages will also be present. Aromatic C-H and aliphatic C-H stretching vibrations will be observed at their characteristic frequencies.
Predicted IR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1680 - 1700 |
| Acetate | C=O stretch | 1760 - 1780 |
| Aromatic Ring | C=C stretch | 1550 - 1600 |
| Acetate | C-O stretch | 1200 - 1250 |
| Ethoxy | C-O stretch | 1050 - 1150 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aliphatic | C-H stretch | 2850 - 2980 |
| Aromatic | C-Br stretch | 550 - 650 |
Ultraviolet-Visible Spectroscopy (UV-Vis): Electronic Transitions and Chromophore Interactions
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl groups. The extended conjugation of the benzaldehyde (B42025) system, influenced by the various substituents, will determine the position of the absorption maxima (λmax). The electron-donating ethoxy and acetoxy groups and the electron-withdrawing bromo and formyl groups will collectively influence the energy of these transitions.
Predicted UV-Vis Data
| Electronic Transition | Predicted λmax (nm) | Chromophore |
| π → π | ~250 - 270 | Substituted Benzene Ring |
| π → π | ~290 - 320 | Conjugated Benzaldehyde System |
| n → π* | ~330 - 360 | Carbonyl Groups |
High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For this compound (C11H11BrO4), the high-resolution mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
The fragmentation pattern in the mass spectrum will be indicative of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this molecule, initial fragmentation is likely to involve the loss of the acetyl group or the ethoxy group. Subsequent fragmentations may include the loss of carbon monoxide from the aldehyde group.
Predicted HRMS Fragmentation Data
| m/z (predicted) | Ion Formula | Description |
| 285.98 / 287.98 | [C11H11BrO4]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |
| 243.97 / 245.97 | [C9H8BrO3]⁺ | Loss of acetyl radical (CH3CO) |
| 240.99 / 242.99 | [C10H8BrO3]⁺ | Loss of ethoxy radical (C2H5O) |
| 212.98 / 214.98 | [C9H7BrO2]⁺ | Loss of acetyl radical and CO |
Raman Spectroscopy: Complementary Vibrational Characterization
Raman spectroscopy serves as a powerful analytical technique that provides detailed information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. horiba.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. upenn.edu This energy shift provides a unique fingerprint of the molecule's structure. horiba.com
For a vibration to be Raman active, it must induce a change in the polarizability of the molecule. libretexts.org This selection rule is different from that of IR spectroscopy, which requires a change in the dipole moment. libretexts.org Consequently, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. This makes it an invaluable tool for elucidating the structure of complex organic molecules like this compound.
The Raman spectrum of the analogous 5-Bromo-4-formyl-2-methoxyphenyl acetate is expected to be rich in information, with characteristic bands arising from the substituted benzene ring, the formyl group, the acetate moiety, and the carbon-bromine bond.
Expected Raman Bands and Vibrational Mode Assignments for 5-Bromo-4-formyl-2-methoxyphenyl acetate:
The following table outlines the predicted prominent Raman bands for the methoxy (B1213986) analogue, based on established group frequencies for similar chemical structures.
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3000-3100 | C-H stretching | Aromatic Ring |
| ~2900-3000 | C-H stretching | Methoxy/Methyl groups |
| ~2820, ~2720 | C-H stretching (Fermi resonance doublet) | Aldehyde (Formyl) |
| ~1760-1780 | C=O stretching | Acetate Ester |
| ~1680-1700 | C=O stretching | Aromatic Aldehyde |
| ~1580-1600 | C=C stretching | Aromatic Ring |
| ~1200-1250 | C-O stretching | Acetate Ester |
| ~1000-1150 | Ring breathing mode | Substituted Benzene |
| ~500-700 | C-Br stretching | Bromo-aromatic |
Note: This is an interactive data table based on predicted values from spectroscopic databases and literature precedents for related compounds.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy and acetate methyl groups are expected at slightly lower wavenumbers. A key feature for the formyl group is the characteristic Fermi resonance doublet for the C-H stretch. researchgate.net
The carbonyl (C=O) stretching region is particularly informative. The acetate ester carbonyl is expected to have a higher frequency (~1760-1780 cm⁻¹) compared to the aromatic aldehyde carbonyl (~1680-1700 cm⁻¹), which is influenced by conjugation with the benzene ring. ias.ac.in The aromatic ring itself will produce several characteristic bands, including the C=C stretching vibrations around 1600 cm⁻¹. s-a-s.org The carbon-bromine (C-Br) stretching vibration is anticipated in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. aip.org
Chiroptical Spectroscopy (if applicable to chiral derivatives): Circular Dichroism (CD) Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a substance with left and right circularly polarized light. The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An achiral molecule, by definition, does not exhibit a CD spectrum.
The parent molecule, This compound , is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not produce a CD signal. However, chiroptical spectroscopy, and specifically CD analysis, would become a highly relevant and powerful tool for the stereochemical elucidation of any chiral derivatives of this compound.
Chirality could be introduced into the molecule through various synthetic modifications, such as the addition of a chiral auxiliary or the transformation of existing functional groups into chiral centers. For instance, if the aldehyde group were to undergo a reaction to form a chiral alcohol or be incorporated into a chiral heterocyclic system, the resulting molecule would be optically active.
In such a hypothetical scenario, CD spectroscopy would provide invaluable information:
Determination of Absolute Configuration: By comparing the experimental CD spectrum with theoretically calculated spectra or with the spectra of related compounds of known stereochemistry, the absolute configuration (R/S) of the chiral centers could be determined.
Conformational Analysis: The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the three-dimensional arrangement of the atoms in the molecule. This allows for the study of conformational isomers and the preferred solution-state conformation of flexible chiral molecules.
Monitoring Chiral Recognition: CD spectroscopy can be used to study the interactions between a chiral derivative and other chiral molecules, such as proteins or other drug molecules, providing insight into enantioselective binding events.
The CD spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength. The following table illustrates the type of data that would be obtained for a hypothetical chiral derivative of this compound.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition Assignment |
| ~300-340 | +/- | n → π* (Carbonyl) |
| ~260-290 | +/- | π → π* (Aromatic) |
| ~220-250 | +/- | π → π* (Aromatic) |
Note: This is an interactive data table representing hypothetical data for a chiral derivative. No experimental data for such a compound was found.
The signs (+ or -) of the Cotton effects associated with the electronic transitions of the chromophores (the aldehyde, ester, and substituted benzene ring) would be determined by the spatial arrangement of these groups around the chiral center.
Computational and Theoretical Chemistry Studies on 5 Bromo 2 Ethoxy 4 Formylphenyl Acetate
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. These methods allow for the prediction of molecular geometry, stability, and reactivity from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a robust and widely used method for this purpose. A typical approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to perform a geometry optimization. This calculation minimizes the energy of the molecule with respect to all atomic coordinates, yielding precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure serves as the foundation for all further computational analyses.
Hypothetical Data: Optimized Geometric Parameters for 5-Bromo-2-ethoxy-4-formylphenyl acetate (B1210297) This table is for illustrative purposes only.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies that the molecule is more easily excitable and more reactive.
Hypothetical Data: FMO Properties for 5-Bromo-2-ethoxy-4-formylphenyl acetate This table is for illustrative purposes only.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The ESP map is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, areas of high electron density (red) would be expected around the oxygen atoms of the carbonyl groups and the ethoxy group.
Prediction and Correlation of Spectroscopic Data with Theoretical Models (e.g., Simulated NMR, IR, UV-Vis Spectra)
Computational methods can accurately predict the spectroscopic signatures of a molecule. These theoretical spectra are crucial for validating experimental results and confirming the structure of a synthesized compound.
Simulated NMR: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. Comparing these calculated values to experimental data helps in the unambiguous assignment of spectral peaks.
Simulated IR: By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. This allows for the identification and assignment of characteristic vibrational modes, such as the C=O stretching frequencies of the aldehyde and acetate functional groups.
Simulated UV-Vis: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, yielding a theoretical UV-Vis absorption spectrum. This provides information on the wavelengths of maximum absorption (λmax), which are related to the electronic structure.
Reaction Pathway Modeling and Transition State Analysis
For any chemical reaction involving this compound, computational chemistry can be used to model the entire reaction pathway. This involves locating the transition state structure, which is the high-energy intermediate state between reactants and products. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing critical insights into the reaction kinetics and mechanism. This analysis is fundamental for understanding how a reaction proceeds and for designing more efficient synthetic routes.
Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, isolated molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solution. An MD simulation would track the movements of all atoms in the system, allowing for the exploration of the molecule's conformational flexibility. Furthermore, it would provide a detailed picture of the intermolecular interactions between this compound and surrounding solvent molecules, such as hydrogen bonding or van der Waals forces, which can significantly influence its properties and reactivity.
Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Applications
Following a comprehensive search of available scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the non-biological applications of this compound have been identified. Research in the field of QSAR for non-biological applications typically involves correlating the structural or property descriptors of a series of compounds with their measured activity in a particular material science, industrial, or environmental context. The absence of such studies for this specific compound indicates that its potential in these areas has likely not yet been explored or published in accessible literature.
Investigation of Non-Covalent Interactions and Supramolecular Assembly
Similarly, a thorough review of scientific literature did not yield any specific computational or experimental studies detailing the non-covalent interactions and supramolecular assembly of this compound. Investigations into supramolecular chemistry involve understanding how molecules interact and organize into larger, ordered structures through non-covalent forces such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. While the molecular structure of this compound—containing a bromine atom, an ester, an aldehyde, and an ethoxy group on a phenyl ring—suggests the potential for various non-covalent interactions, no dedicated research on the specific self-assembly or host-guest chemistry of this compound has been documented.
Solid State Chemistry and Crystallographic Analysis of 5 Bromo 2 Ethoxy 4 Formylphenyl Acetate and Its Solid Forms
Exploration of 5 Bromo 2 Ethoxy 4 Formylphenyl Acetate in Advanced Materials and Specialized Chemical Applications
Precursor in the Synthesis of Functional Organic Materials
The molecular architecture of 5-Bromo-2-ethoxy-4-formylphenyl acetate (B1210297), featuring a reactive aldehyde group, a bromo substituent, and an acetate group on a substituted benzene (B151609) ring, suggests its potential as a versatile precursor for a range of functional organic materials.
Chromophores and Fluorophores for Optical Applications (e.g., Nonlinear Optics)
In principle, the aldehyde functionality of 5-Bromo-2-ethoxy-4-formylphenyl acetate can be utilized in condensation reactions, such as Knoevenagel or Wittig reactions, to introduce electron-withdrawing or -donating groups. This could extend the π-conjugated system, a key feature of many chromophores and fluorophores. The presence of the bromo and ethoxy groups could further modulate the electronic properties and, consequently, the optical characteristics of the resulting molecules. However, specific research articles detailing the synthesis and characterization of chromophores or fluorophores derived from this compound for applications like nonlinear optics are not readily found in the public domain.
Organic Semiconductors and Electronic Materials
The synthesis of organic semiconductors often involves the creation of extended π-conjugated systems. This compound could serve as a building block in this context. For instance, the bromo group could be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) to link aromatic units, while the aldehyde could be transformed into other functional groups to facilitate polymerization or further molecular elaboration. Despite this potential, there is a lack of specific studies demonstrating the use of this compound in the synthesis of organic semiconductors or other electronic materials.
Ligands for Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The aldehyde group of this compound can be chemically modified to create coordinating sites for metal ions, making it a potential precursor for ligands used in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). For example, reduction of the aldehyde to an alcohol, followed by further functionalization, or its conversion to a Schiff base, could yield multidentate ligands. These ligands could then be reacted with metal ions to form discrete coordination complexes or extended MOF structures. At present, the scientific literature does not appear to contain specific examples of ligands or MOFs synthesized from this particular starting material.
Role in Polymer Chemistry: Monomer or Building Block for Specialty Polymers
The reactivity of the aldehyde and bromo groups suggests that this compound could be employed as a monomer or a functional building block in polymer chemistry. The aldehyde could participate in polymerization reactions, such as the formation of poly(acetal)s or through conversion to a vinyl group for addition polymerization. The bromo group offers a site for post-polymerization modification or for use in polycondensation reactions. There is, however, a scarcity of research focused on the incorporation of this compound into specialty polymers.
Application in Catalysis: Precursor for Organocatalysts or Ligands for Metal Catalysts
The structure of this compound allows for its potential conversion into organocatalysts or ligands for metal catalysts. The aldehyde group could be a key feature in certain organocatalytic transformations or could be modified to create a chiral center or a coordinating group for a metal. For instance, it could be a precursor for N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands after several synthetic steps. Nevertheless, there are no prominent research reports on the development of catalysts derived from this specific compound.
Industrial Chemical Intermediates Beyond Pharmaceutical Contexts
While a significant portion of research interest in complex organic molecules is often directed towards their pharmaceutical potential, this compound and its derivatives present intriguing possibilities as industrial chemical intermediates in the realm of advanced materials and specialized chemicals. The inherent reactivity of its functional groups—namely the aldehyde, bromo, and ethoxy moieties on the phenyl ring—renders it a versatile precursor for the synthesis of a variety of organic compounds with tailored properties for non-pharmaceutical applications.
The primary route for unlocking the potential of this compound as an industrial intermediate involves its hydrolysis to 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (B1268469). This transformation exposes the highly reactive formyl and hydroxyl groups, making the molecule a suitable building block for condensation reactions, particularly in the synthesis of Schiff bases and chalcones. These classes of compounds are of significant interest in materials science due to their diverse electronic and optical properties.
Synthesis of Schiff Bases and Their Potential Applications
Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a well-established class of compounds with a broad spectrum of applications. The azomethine group (-C=N-) in Schiff bases is crucial to their chemical and physical properties. The synthesis of Schiff bases from 3-bromo-5-ethoxy-4-hydroxybenzaldehyde allows for the incorporation of the substituted phenyl ring into larger molecular architectures, thereby tuning the final properties of the material.
Corrosion Inhibitors
One of the most promising industrial applications for Schiff bases derived from substituted salicylaldehydes is in the field of corrosion inhibition for metals. The presence of heteroatoms (such as nitrogen and oxygen), aromatic rings, and the imine group in the Schiff base structure facilitates their adsorption onto metal surfaces, forming a protective layer that inhibits corrosion.
| Schiff Base Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| (E)-2-((2-methoxybenzylidene)amino)phenol | Mild Steel | 0.1 M HCl | Data Not Available in Provided Context |
| (E)-2-((4-methoxybenzylidene)amino)phenol | Mild Steel | 0.1 M HCl | Data Not Available in Provided Context |
Fluorescent Materials and Dyes
Schiff bases derived from salicylaldehyde (B1680747) derivatives are known to exhibit fluorescence, a property that is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent dyes. The fluorescence properties of these compounds can be tuned by altering the substituents on the aromatic rings.
The condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with various aromatic amines can lead to the synthesis of novel fluorescent materials. The bromo and ethoxy groups, along with other substituents on the amine part, would influence the intramolecular charge transfer characteristics of the molecule, which in turn governs its absorption and emission spectra. Research on Schiff bases of similar aldehydes, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, has demonstrated that the nature and position of substituents significantly affect their luminescence properties.
| Schiff Base Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent |
|---|---|---|---|
| Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with haloanilines | Various | Various | DMF |
Synthesis of Chalcones and Their Potential in Advanced Materials
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of organic compounds that can be synthesized from aromatic aldehydes. The reaction of 4-acetoxy-2-bromo-5-ethoxybenzaldehyde (a derivative of the title compound) with an appropriate acetophenone (B1666503) would yield a chalcone (B49325). The extended π-conjugation in chalcones makes them interesting candidates for applications in nonlinear optics and as precursors for various heterocyclic compounds.
Nonlinear Optical (NLO) Materials
Organic materials with significant third-order nonlinear optical properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. The delocalized π-electron system in chalcones is a key structural feature that can give rise to a large nonlinear optical response. The specific substituents on the aryl rings of the chalcone molecule play a critical role in enhancing these properties. While the direct synthesis and NLO characterization of chalcones from this compound are not widely reported, the general principles of molecular design for NLO materials suggest that the introduction of the bromo and ethoxy groups could influence the second hyperpolarizability of the resulting chalcone.
Other Potential Specialized Chemical Applications
The reactivity of the aldehyde group in this compound and its hydrolyzed form opens up avenues for its use in the synthesis of various other specialized chemicals. For instance, it could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with specific thermal or optical properties. The bromo substituent also provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of more complex molecular structures for various material science applications.
Future Research Directions and Emerging Opportunities
Chemo-Enzymatic Synthesis and Biocatalytic Transformations
The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, presents a significant opportunity for the development of more sustainable and selective routes to 5-Bromo-2-ethoxy-4-formylphenyl acetate (B1210297). Biocatalysis, the use of enzymes to catalyze chemical reactions, can offer high chemo-, regio-, and enantioselectivity, often under milder reaction conditions than conventional chemical methods. nih.gov
Future research could focus on utilizing enzymes for key transformation steps in the synthesis of 5-Bromo-2-ethoxy-4-formylphenyl acetate. For instance, lipases could be explored for the selective acetylation of a precursor phenol (B47542), a reaction that is often performed using chemical reagents. The high selectivity of enzymes could reduce the need for protecting groups and minimize the formation of byproducts. nih.gov
Furthermore, biocatalytic transformations could be employed to modify the this compound molecule itself. For example, oxidoreductases could be investigated for the selective oxidation or reduction of the formyl group, providing access to a range of derivatives with different functionalities. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, could also be a cost-effective approach. mdpi.com
Potential Chemo-Enzymatic Steps in the Synthesis of this compound:
| Reaction Step | Potential Enzyme Class | Advantages |
| Selective acetylation of precursor | Lipase | High regioselectivity, mild conditions |
| Oxidation of the formyl group | Oxidoreductase (e.g., aldehyde dehydrogenase) | High chemoselectivity, access to carboxylic acid derivatives |
| Reduction of the formyl group | Oxidoreductase (e.g., alcohol dehydrogenase) | Enantioselective reduction to the corresponding alcohol |
Flow Chemistry and Continuous Manufacturing of this compound and its Derivatives
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govpharmasalmanac.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. pharmasalmanac.com
The application of flow chemistry to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. lonza.com Each step of the synthesis could be optimized in a separate flow module, and these modules could be connected to create a continuous production line. This approach would minimize manual handling and reduce the potential for batch-to-batch variability. d-nb.info
Moreover, flow chemistry enables the use of reaction conditions that are difficult to achieve in batch, such as high temperatures and pressures, in a controlled and safe manner. This could open up new synthetic routes to this compound and its derivatives that are not feasible with traditional batch processing. The integration of in-line purification and analysis techniques would further enhance the efficiency of a continuous manufacturing process. scitube.io
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in green chemistry. These reactions are often performed in the absence of solvents or with minimal solvent, reducing the environmental impact of chemical synthesis. birmingham.ac.uk
The application of mechanochemical methods to the synthesis of this compound could offer a more sustainable alternative to traditional solvent-based syntheses. For example, the key bond-forming reactions in the synthesis could potentially be carried out by grinding the solid reactants together in a ball mill. This approach has been successfully applied to a variety of organic transformations.
Future research in this area would involve screening different milling conditions, such as frequency, ball size, and reaction time, to optimize the yield and purity of this compound. The development of in-situ monitoring techniques for mechanochemical reactions would provide valuable insights into the reaction mechanism and kinetics. birmingham.ac.uk
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides crucial information for process optimization and control. Advanced spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be used for in-situ reaction monitoring. fu-berlin.de
In the context of synthesizing this compound, these techniques could be employed to track the concentration of reactants, intermediates, and products throughout the reaction. This would allow for the precise determination of reaction endpoints, the identification of any side reactions, and the optimization of reaction parameters to maximize yield and purity.
For instance, an FTIR or Raman probe could be inserted directly into the reaction vessel to collect spectra at regular intervals. The changes in the vibrational bands corresponding to the functional groups of the reactants and products would provide a real-time profile of the reaction progress. This data could then be used to develop a robust and reproducible manufacturing process.
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of molecules and to design new compounds with specific desired characteristics. idw-online.denih.gov
For this compound, computational approaches could be used to design novel derivatives with tailored biological activities or material properties. For example, quantitative structure-activity relationship (QSAR) studies could be performed to identify the structural features that are important for a particular biological activity. This information could then be used to design new derivatives with enhanced potency and selectivity. nih.gov
Molecular docking simulations could be used to predict how these designed derivatives would bind to a specific protein target. Furthermore, computational methods can predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of new pharmaceutical agents. nih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-ethoxy-4-formylphenyl acetate, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via sequential functionalization of a brominated aromatic precursor. For example, ethoxylation of 5-bromo-2-hydroxybenzaldehyde followed by formylation and acetylation steps. Alternative routes may involve Suzuki coupling or Friedel-Crafts acylation to introduce substituents .
- Optimization : Use Design of Experiments (DoE) to minimize trial-and-error. For instance, vary reaction parameters (temperature, catalyst loading, solvent polarity) in a factorial design to identify critical factors affecting yield. Statistical tools like ANOVA can pinpoint optimal conditions .
- Key Metrics : Track reaction yield, purity (via HPLC or NMR), and regioselectivity. Validate reproducibility across ≥3 independent trials.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., ethoxy group at C2, formyl at C4) via H and C NMR. Compare chemical shifts to analogous brominated aryl acetates .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns (Br signature).
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 250–300 nm) to assess purity (>95% recommended for biological assays).
- Stability Testing : Monitor degradation under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) via accelerated stability studies .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways. For example:
- Machine Learning Integration : Train models on existing reaction datasets (e.g., aryl bromide reactivity) to predict optimal catalysts or solvents. ICReDD’s workflow combines computation, informatics, and experimental validation to accelerate discovery .
- Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in cross-coupling reactions).
Q. What experimental strategies resolve contradictions in observed reaction outcomes (e.g., unexpected byproducts)?
Methodological Answer:
- Mechanistic Probes :
- Use isotopic labeling (e.g., O in the ethoxy group) to trace bond cleavage/rearrangement.
- Conduct kinetic studies to distinguish between parallel reaction pathways (e.g., SN2 vs. radical mechanisms).
- Advanced Characterization :
- Case Study : If a cross-coupling reaction yields multiple products, vary ligands (e.g., Pd(PPh) vs. XPhos) and analyze selectivity trends .
Q. How does the compound’s stability vary under different environmental conditions, and what mitigation strategies are effective?
Methodological Answer:
- Stress Testing :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Photodegradation : Expose to UV light (e.g., 365 nm) and track decomposition via LC-MS.
- Mitigation :
Key Recommendations for Researchers
- Collaborative Workflows : Integrate synthetic chemistry with computational modeling to reduce iterative experimentation .
- Data Reproducibility : Document reaction conditions exhaustively (e.g., solvent lot numbers, humidity levels) .
- Safety Protocols : Follow guidelines for handling brominated aromatics (e.g., use fume hoods, avoid skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
